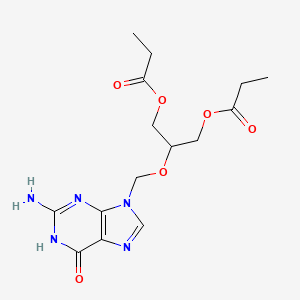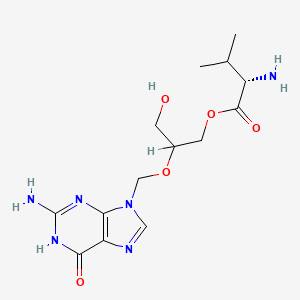
Sel de calcium d'atorvastatine O-méthylée
Vue d'ensemble
Description
O-Methyl Atorvastatin Calcium Salt is a derivative of Atorvastatin . It is also known as Atorvastatin Calcium Trihydrate Impurity G . The molecular formula is 2 C34 H36 F N2 O5 . Ca and the molecular weight is 1183.39 .
Synthesis Analysis
The synthesis of Atorvastatin Calcium Salt has been improved to yield >99.5% product purity . Key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid, and using a convenient ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step . Another method involves the boron-mediated aldol reaction of β-alkoxy methylketone with pyrrolic aldehyde as a key step .Molecular Structure Analysis
The molecular structure of O-Methyl Atorvastatin Calcium Salt is complex, with a molecular formula of 2 C34 H36 F N2 O5 . Ca . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis
Atorvastatin and its derivatives have been analyzed using various liquid chromatographic methods . These methods have been used to quantify atorvastatin in biological fluids, with 34% of the methods using a UV spectrophotometer as a detector, and 55% using MS/MS as a detector .Physical and Chemical Properties Analysis
The physical and chemical properties of O-Methyl Atorvastatin Calcium Salt include a molecular weight of 1183.39 and a melting point of >155°C . It is also hygroscopic .Applications De Recherche Scientifique
Détermination de la pureté énantiomérique
L'atorvastatine (ATV) est un agent hypolipidémiant bien établi. L'ATV possède deux centres stéréogènes, et parmi les quatre stéréoisomères possibles, seule la forme (3R,5R) est utilisée à des fins thérapeutiques {svg_1}.
Synthèse de l'outil d'imagerie moléculaire
[18F]Atorvastatine, la version marquée au 18F d'une des statines les plus largement prescrites, pourrait être un outil utile pour la recherche sur les statines {svg_2}. Elle a été synthétisée par une déoxyfluorination tardive 18F-médiée par le ruthénium optimisée {svg_3}. Cet outil peut aider à mieux comprendre l'origine des effets hors cible et potentiellement permettre de distinguer les patients résistants aux statines des patients non résistants {svg_4}.
Amélioration de la biodisponibilité
La solubilité et la biodisponibilité de l'atorvastatine calcique (ATC) peu soluble dans l'eau peuvent être améliorées par la technique de dispersion solide utilisant un polymère naturel comme support hydrophile {svg_5}. L'ATC est un agent anti-hyperlipidémiant dont la biodisponibilité est faible en raison de sa faible solubilité dans l'eau {svg_6}.
Prévention des maladies cardiovasculaires
Les statines, y compris l'atorvastatine, sont des agents hypolipidémiants qui inhibent la synthèse du cholestérol et sont utilisées cliniquement dans la prévention primaire et secondaire des maladies cardiovasculaires {svg_7}.
Recherche sur l'athérosclérose
[18F]Atorvastatine s'accumule de manière significative dans les plaques athéroscléreuses, ce qui pourrait en faire un outil utile pour la recherche sur l'athérosclérose, une pathologie inflammatoire chronique caractérisée par le dépôt de plaques dans les parois des artères {svg_8}.
Comprendre les mécanismes d'action des statines
[18F]Atorvastatine a montré le potentiel d'être utilisée comme outil pour comprendre le mécanisme d'action des statines {svg_9}. Une meilleure connaissance de la biodistribution in vivo de [18F]atorvastatine pourrait aider à mieux comprendre l'origine des effets hors cible {svg_10}.
Mécanisme D'action
Target of Action
O-Methyl Atorvastatin Calcium Salt, also known as calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Mode of Action
O-Methyl Atorvastatin Calcium Salt acts as a selective, competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol in the liver . This leads to a decrease in cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .
Biochemical Pathways
The inhibition of HMG-CoA reductase by O-Methyl Atorvastatin Calcium Salt disrupts the mevalonate pathway, which is central to lipid metabolism . This disruption leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . The reduction in these lipid levels is associated with a decreased risk of developing cardiovascular disease .
Pharmacokinetics
The bioavailability of statins is affected by factors such as food intake and time of day .
Result of Action
The primary result of O-Methyl Atorvastatin Calcium Salt’s action is a reduction in abnormal cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular disease, including conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . In addition to these effects, statins have been shown to exert vasculoprotective effects independent of their lipid-lowering properties .
Action Environment
The efficacy and stability of O-Methyl Atorvastatin Calcium Salt can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness of statins through drug-drug interactions . Additionally, individual patient factors such as age, sex, ethnicity, and the presence of comorbid conditions can also influence the action and effectiveness of statins .
Safety and Hazards
Orientations Futures
Atorvastatin, the parent compound of O-Methyl Atorvastatin Calcium Salt, is widely used in the treatment of hypercholesterolemia . Future research may focus on understanding the mechanism of action of statins, the origin of off-target effects, and potentially distinguishing between statin-resistant and non-resistant patients .
Analyse Biochimique
Biochemical Properties
O-Methyl Atorvastatin Calcium Salt interacts with various enzymes and proteins in the body. It is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme that converts HMG-CoA to mevalonate, a precursor of sterols, including cholesterol . This interaction plays a crucial role in the regulation of cholesterol synthesis in the body.
Cellular Effects
The effects of O-Methyl Atorvastatin Calcium Salt on various types of cells and cellular processes are primarily related to its role in inhibiting cholesterol synthesis. By inhibiting HMG-CoA reductase, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of O-Methyl Atorvastatin Calcium Salt involves its binding interactions with HMG-CoA reductase, leading to the inhibition of this enzyme . This results in a decrease in the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol. This mechanism of action is at the molecular level and involves changes in gene expression related to cholesterol synthesis.
Metabolic Pathways
O-Methyl Atorvastatin Calcium Salt is involved in the cholesterol synthesis pathway, where it interacts with the enzyme HMG-CoA reductase . The inhibition of this enzyme leads to a decrease in the production of mevalonate, a key intermediate in the synthesis of cholesterol.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Methyl Atorvastatin Calcium Salt involves the methylation of Atorvastatin Calcium Salt.", "Starting Materials": [ "Atorvastatin Calcium Salt", "Methylating agent (e.g. dimethyl sulfate, methyl iodide)" ], "Reaction": [ "Atorvastatin Calcium Salt is dissolved in a suitable solvent (e.g. methanol, ethanol)", "The methylating agent is added to the solution", "The reaction mixture is heated under reflux for a suitable period of time (e.g. 2-4 hours)", "The reaction mixture is cooled and the product is isolated by filtration or precipitation", "The product is washed with a suitable solvent (e.g. diethyl ether) to remove any impurities", "The product is dried under vacuum to obtain O-Methyl Atorvastatin Calcium Salt as a white solid" ] } | |
Numéro CAS |
887196-29-4 |
Formule moléculaire |
C68H72CaF2N4O10 |
Poids moléculaire |
1183.4 g/mol |
Nom IUPAC |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate |
InChI |
InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/q;;+2/p-2/t2*27-,28-;/m11./s1 |
Clé InChI |
WSJYEDNFTDTVCI-GWQGKXOTSA-L |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
887324-53-0 (free acid) |
Synonymes |
(βR,δR)-2-(4-Fluorophenyl)-δ-hydroxy-β-Methoxy-5-(1-Methylethyl)-3-phenyl-4-[(phenylaMino)carbonyl]-1H-pyrrole-1-heptanoic Acid CalciuM Salt; Atorvastatin EP impurity G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




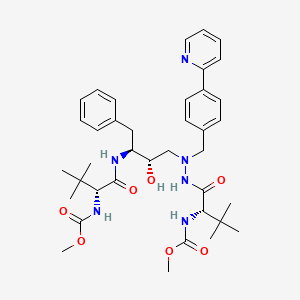
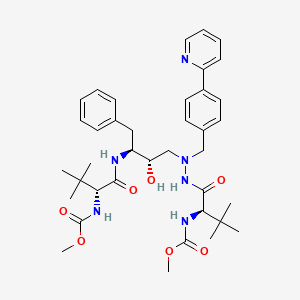
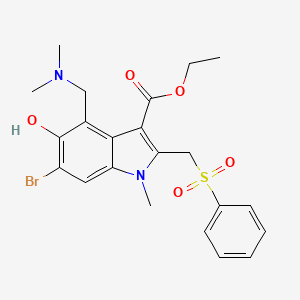
![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)

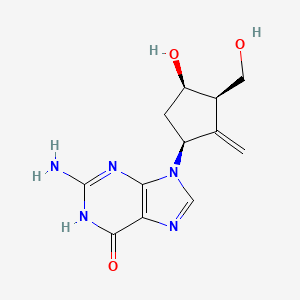
![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)
